molecular formula C11H17ClOSi B1592340 3-Phenoxypropyldimethylchlorosilane CAS No. 69733-73-9

3-Phenoxypropyldimethylchlorosilane

Cat. No. B1592340
CAS RN: 69733-73-9
M. Wt: 228.79 g/mol
InChI Key: CDZQZJKHGHWQJC-UHFFFAOYSA-N
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Description

3-Phenoxypropyldimethylchlorosilane (3-PPMS) is an organosilicon compound with a wide range of applications in scientific research and industrial processes. It is a type of organochlorosilane, which is a class of compounds that contain both carbon and silicon atoms with a chlorine atom attached to the silicon. 3-PPMS has been extensively studied due to its unique chemical and physical properties, which make it useful for a variety of applications.

Scientific Research Applications

  • Polymer Synthesis

    • 3-Phenoxypropyldimethylchlorosilane is used in the synthesis of polymers .
  • Production of Silica-Based Nanomaterials

    • This compound is used in the production of silica-based nanomaterials .
  • Catalyst for Chemical Reactions

    • 3-Phenoxypropyldimethylchlorosilane can be used as a catalyst for various chemical reactions .
  • Custom Synthesis

    • Companies like Gelest, Inc. offer custom synthesis services . In this context, 3-Phenoxypropyldimethylchlorosilane could be used as a building block or reagent in the synthesis of a wide variety of other compounds .
  • Electrochromic Devices

    • According to a research paper, π-conjugated polymers, which can be synthesized using 3-Phenoxypropyldimethylchlorosilane, have drawn great attention from researchers due to their wide use in academic and industrial applications, such as electrochromic devices .
    • The methods of application or experimental procedures would involve the use of this compound in the synthesis of π-conjugated polymers, which are then used in the construction of electrochromic devices .
    • The outcomes would depend on the specific device being constructed, but could include high-contrast electrochromic devices .
  • Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.)

    • 3-Phenoxypropyldimethylchlorosilane could potentially be used in the production of coatings, adhesives, sealants, and elastomers .
    • The outcomes would also depend on the specific product, but could include improved performance characteristics for coatings, adhesives, sealants, and elastomers .
  • Thin-Film Polymer Solar Cells

    • π-conjugated polymers, which can be synthesized using 3-Phenoxypropyldimethylchlorosilane, have been used in the production of thin-film polymer solar cells .
    • The methods of application or experimental procedures would involve the use of this compound in the synthesis of π-conjugated polymers, which are then used in the construction of thin-film polymer solar cells .
    • The outcomes would depend on the specific device being constructed, but could include high-efficiency thin-film polymer solar cells .
  • Sensing Materials

    • π-conjugated polymers, which can be synthesized using 3-Phenoxypropyldimethylchlorosilane, have been used in the production of sensing materials .
    • The methods of application or experimental procedures would involve the use of this compound in the synthesis of π-conjugated polymers, which are then used in the construction of sensing materials .
    • The outcomes would depend on the specific sensing material being constructed, but could include high-sensitivity sensing materials .
  • Polymeric Memory Devices

    • π-conjugated polymers, which can be synthesized using 3-Phenoxypropyldimethylchlorosilane, have been used in the production of polymeric memory devices .
    • The methods of application or experimental procedures would involve the use of this compound in the synthesis of π-conjugated polymers, which are then used in the construction of polymeric memory devices .
    • The outcomes would depend on the specific memory device being constructed, but could include high-performance polymeric memory devices .

properties

IUPAC Name

chloro-dimethyl-(3-phenoxypropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClOSi/c1-14(2,12)10-6-9-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZQZJKHGHWQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCOC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598461
Record name Chloro(dimethyl)(3-phenoxypropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxypropyldimethylchlorosilane

CAS RN

69733-73-9
Record name Chloro(dimethyl)(3-phenoxypropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 mg of platinum in the form of hexachloroplatinic acid are added to 88.5 g (0.66 mol) of allyl phenyl ether under a nitrogen atmosphere and the mixture is heated to 80° C. 125 g of dimethylchlorosilane are metered into the mixture over the course of two hours, the bottom temperature falling to below 50° C. The mixture is stirred for a further six hours under gentle reflux. After fractional distillation, a total of 112 g of 3-phenoxypropyldimethylchlorosilane are obtained. The product has an acid number of 248 (theoretically 244).
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Zhang, ZA Qiao, Y Li, Y Liu, Q Huo - Journal of Materials Chemistry, 2011 - pubs.rsc.org
… bifunctionalized adsorbents were prepared using two appropriate organosilanes among N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane, 3-phenoxypropyldimethylchlorosilane …
Number of citations: 64 pubs.rsc.org
DL Morgan, N Martinez-Castro, RF Storey - Macromolecules, 2010 - ACS Publications
… quencher, 3-phenoxypropyldimethylchlorosilane, we were able … direct addition of 3-phenoxypropyldimethylchlorosilane to TiCl … dialkylation of the 3-phenoxypropyldimethylchlorosilane. …
Number of citations: 68 pubs.acs.org
S Bocian, B Buszewski - Journal of separation science, 2014 - Wiley Online Library
… The silanes, (3-phenylpropyl) dimethylchlorosilane, 3-phenoxypropyldimethylchlorosilane, and N-phenylaminopropyltrimethoxysilane, were used to obtain phenyl, phenoxy, and phenyl-…
DL Morgan - 2010 - aquila.usm.edu
This volume recounts efforts toward the development and understanding of chain functionalization techniques involving the direct addition of nucleophiles to quasiliving polyisobutylene …
Number of citations: 3 aquila.usm.edu

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